molecular formula C22H25NO3 B029942 alpha-Descyclohexyl-alpha-phenyl Oxybutynin CAS No. 14943-53-4

alpha-Descyclohexyl-alpha-phenyl Oxybutynin

Cat. No.: B029942
CAS No.: 14943-53-4
M. Wt: 351.4 g/mol
InChI Key: YGGLNZUXAWIXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BMS-911543 involves several steps, starting with the preparation of key intermediates. The compound is typically prepared in dimethylsulfoxide as a 10mM stock solution for in vitro experiments or in a 20% citrate/80% polyethylene glycol 400 vehicle for in vivo experiments . Detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

BMS-911543 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include standard organic solvents and catalysts, but specific details are proprietary. Major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16,25H,3-4,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGLNZUXAWIXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164268
Record name alpha-Descyclohexyl-alpha-phenyl oxybutynin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14943-53-4
Record name alpha-Descyclohexyl-alpha-phenyl oxybutynin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014943534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Descyclohexyl-alpha-phenyl oxybutynin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-DESCYCLOHEXYL-.ALPHA.-PHENYL OXYBUTYNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22UJW0W32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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